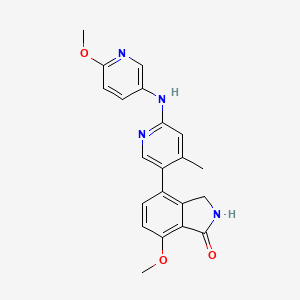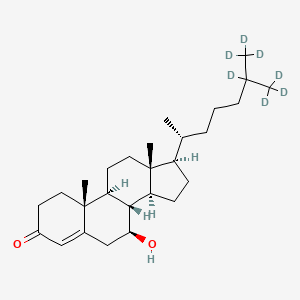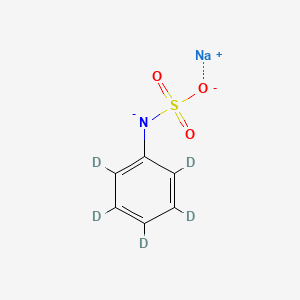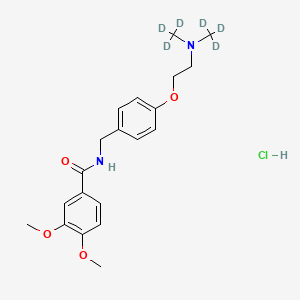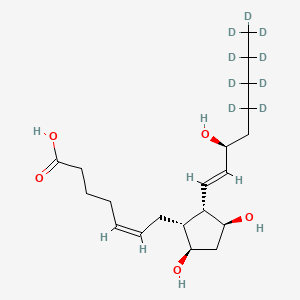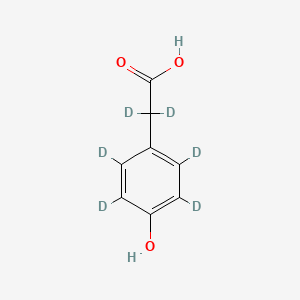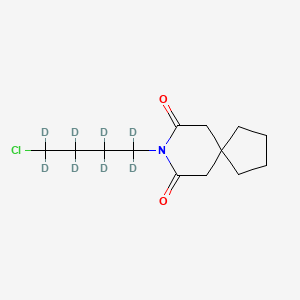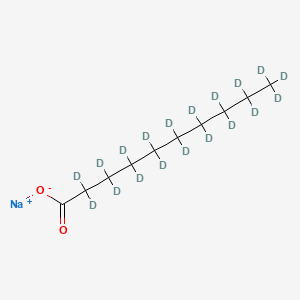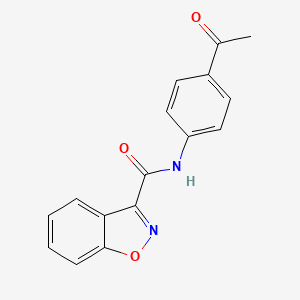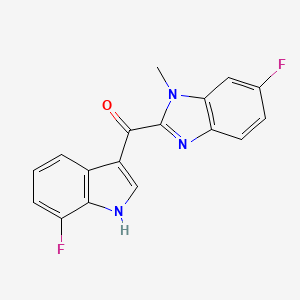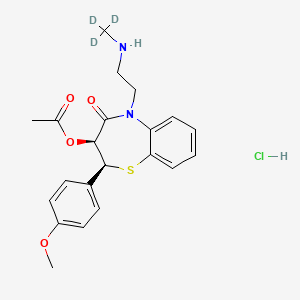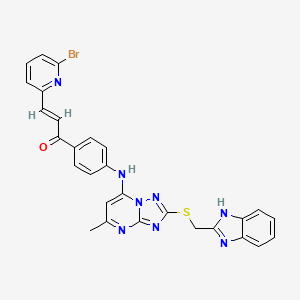
Antiproliferative agent-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiproliferative agent-5 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Antiproliferative agents are crucial in the treatment of cancer as they can prevent the growth and spread of malignant cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-5 involves several steps, including the formation of key intermediates and the final product. One common synthetic route involves the use of benzimidazole-based derivatives. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Antiproliferative agent-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or amines .
科学研究应用
Antiproliferative agent-5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Potential therapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry
作用机制
The mechanism of action of Antiproliferative agent-5 involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound binds to specific proteins and enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and topoisomerases. This binding disrupts the normal function of these proteins, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar structure and mechanism of action with Antiproliferative agent-5.
Bis Schiff Bases: These compounds exhibit similar antiproliferative activity and are used in the treatment of various cancers.
Uniqueness
This compound is unique due to its high selectivity and potency against cancer cells. It has shown promising results in preclinical studies, with lower toxicity compared to other similar compounds. This makes it a potential candidate for further development as a therapeutic agent .
属性
分子式 |
C28H21BrN8OS |
|---|---|
分子量 |
597.5 g/mol |
IUPAC 名称 |
(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-(6-bromopyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C28H21BrN8OS/c1-17-15-26(32-20-11-9-18(10-12-20)23(38)14-13-19-5-4-8-24(29)31-19)37-27(30-17)35-28(36-37)39-16-25-33-21-6-2-3-7-22(21)34-25/h2-15,32H,16H2,1H3,(H,33,34)/b14-13+ |
InChI 键 |
OVYBJFROGFLPKU-BUHFOSPRSA-N |
手性 SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5 |
规范 SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



